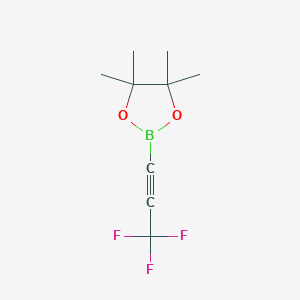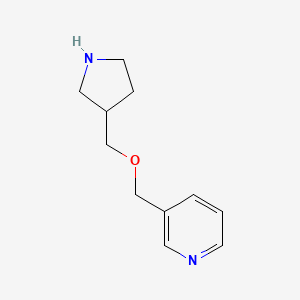
4-Fluoro-2,6-diisopropylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2,6-diisopropylaniline is an organic compound with the molecular formula C12H18FN and a molecular weight of 195.28 g/mol . It is an aromatic amine, characterized by the presence of a fluorine atom and two isopropyl groups attached to the benzene ring. This compound is used primarily in research and industrial applications.
Preparation Methods
The synthesis of 4-Fluoro-2,6-diisopropylaniline typically involves the fluorination of 2,6-diisopropylaniline. One common method includes the reaction of 2,6-diisopropylaniline with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Industrial production methods may involve bulk synthesis and custom manufacturing processes to ensure high purity and yield .
Chemical Reactions Analysis
4-Fluoro-2,6-diisopropylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents used in these reactions include acids, bases, and solvents like toluene or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Fluoro-2,6-diisopropylaniline has several scientific research applications:
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-2,6-diisopropylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Fluoro-2,6-diisopropylaniline can be compared with other similar compounds, such as:
2,6-Diisopropylaniline: Lacks the fluorine atom, which can affect its reactivity and binding properties.
4-Fluoroaniline: Contains a fluorine atom but lacks the isopropyl groups, leading to different chemical and physical properties.
2,6-Diisopropylphenylamine: Similar structure but with different substituents, affecting its applications and reactivity.
The uniqueness of this compound lies in its specific combination of fluorine and isopropyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18FN |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
4-fluoro-2,6-di(propan-2-yl)aniline |
InChI |
InChI=1S/C12H18FN/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8H,14H2,1-4H3 |
InChI Key |
ZIUMEJRMQJELRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1N)C(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


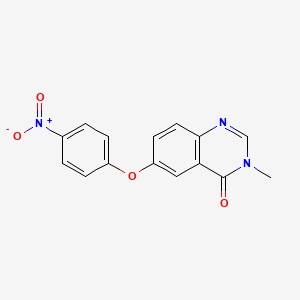
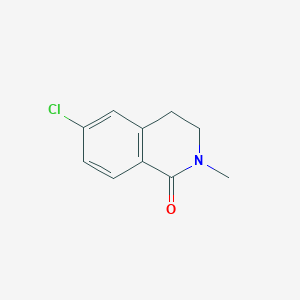

![3-(4-(1-Methyl-1H-imidazol-5-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenesulfonamide](/img/structure/B13897626.png)
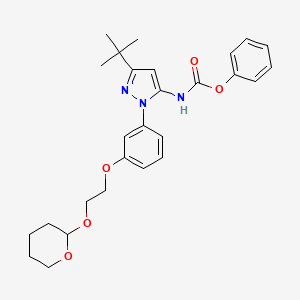
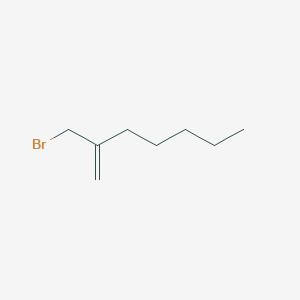
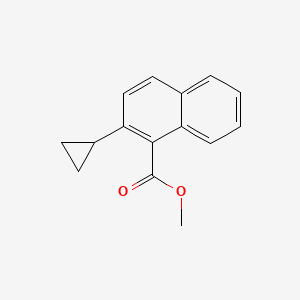
![7-Bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13897649.png)



![Ethyl 2-oxo-1,2,5,6-tetrahydropyrimido[4,5-E]indolizine-7-carboxylate](/img/structure/B13897667.png)
